molecular formula C8H9NO2 B3045165 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- CAS No. 102506-49-0

1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-

Cat. No.: B3045165
CAS No.: 102506-49-0
M. Wt: 151.16 g/mol
InChI Key: XUPAZEKCGPMHSZ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a butenyl group attached to the nitrogen atom of the pyrrole ring. It has various applications in scientific research and industry due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- can be synthesized through several methods. One common approach involves the reaction of maleimide with 3-buten-1-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- often involves large-scale batch reactors. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is primarily due to the presence of the butenyl group, which can undergo nucleophilic addition reactions. The pathways involved include the formation of adducts with amino acid residues, affecting the function of biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2,5-dione, 1-(3-butyn-1-yl)
  • 1H-Pyrrole-2,5-dione, 1-(3-methyl-2-buten-1-yl)
  • 1H-Pyrrole-2,5-dione, 1-(3-phenyl-2-buten-1-yl)

Uniqueness

1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is unique due to its specific butenyl substitution, which imparts distinct reactivity and functional properties compared to its analogs. This uniqueness makes it valuable in applications requiring selective reactivity and specific molecular interactions .

Properties

IUPAC Name

1-but-3-enylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h2,4-5H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPAZEKCGPMHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571323
Record name 1-(But-3-en-1-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102506-49-0
Record name 1-(But-3-en-1-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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